methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a benzofuran ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps, starting with the preparation of the benzofuran and pyrrole intermediates. The benzofuran ring can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne . The pyrrole ring is typically formed via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final step involves the esterification of the benzoate group and the coupling of the diethylaminoethyl side chain .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, affecting their permeability and function . The benzofuran and pyrrole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
Uniqueness
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C28H32N2O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 4-[(3Z)-1-[2-(diethylamino)ethyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C28H32N2O6/c1-5-29(6-2)13-14-30-24(18-7-9-19(10-8-18)28(34)35-4)23(26(32)27(30)33)25(31)20-11-12-22-21(16-20)15-17(3)36-22/h7-12,16-17,24,31H,5-6,13-15H2,1-4H3/b25-23- |
InChI Key |
LHZKHJVORKZAIN-BZZOAKBMSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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